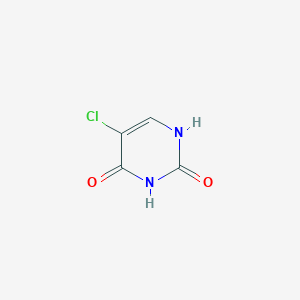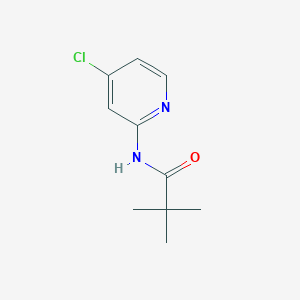
N-(4-クロロピリジン-2-イル)ピバロアミド
概要
説明
N-(4-Chloropyridin-2-yl)pivalamide is an organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . This compound belongs to the class of pyridine derivatives, characterized by the presence of a chlorinated pyridine ring attached to a pivalamide group. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
N-(4-Chloropyridin-2-yl)pivalamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
Safety and Hazards
The specific safety and hazard information for N-(4-Chloropyridin-2-yl)pivalamide is not provided in the search results. For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to consult relevant regulatory bodies .
将来の方向性
The specific future directions for the use or study of N-(4-Chloropyridin-2-yl)pivalamide are not provided in the search results. For information on potential future directions, it is recommended to refer to recent scientific literature in the field .
Relevant Papers Unfortunately, the search results do not provide specific papers related to N-(4-Chloropyridin-2-yl)pivalamide. For a comprehensive analysis, it is recommended to conduct a thorough literature search in scientific databases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-2-yl)pivalamide typically involves the reaction of 4-chloro-2-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Chloro-2-aminopyridine+Pivaloyl chloride→N-(4-Chloropyridin-2-yl)pivalamide+HCl
Industrial Production Methods
On an industrial scale, the production of N-(4-Chloropyridin-2-yl)pivalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(4-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are used for hydrogenation.
Major Products
Substitution: Formation of N-(4-substituted-pyridin-2-yl)pivalamides.
Oxidation: Formation of N-(4-chloropyridin-2-yl)pivalamide N-oxide.
Reduction: Formation of N-(4-chloropiperidin-2-yl)pivalamide.
類似化合物との比較
N-(4-Chloropyridin-2-yl)pivalamide can be compared with other pyridine derivatives such as:
N-(4-Bromopyridin-2-yl)pivalamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
N-(4-Methylpyridin-2-yl)pivalamide: Contains a methyl group, which can influence its hydrophobicity and interaction with biological targets.
N-(4-Nitropyridin-2-yl)pivalamide: The nitro group introduces different electronic properties, potentially altering its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyridine derivatives in scientific research.
特性
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLIWEMWMDOCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443075 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188577-70-0 | |
| Record name | N-(4-Chloropyridin-2-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
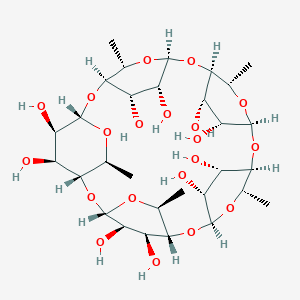
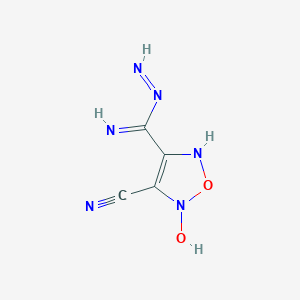
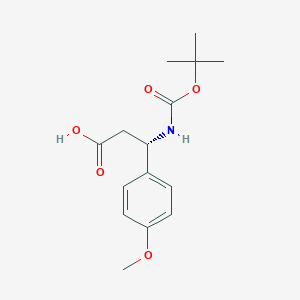
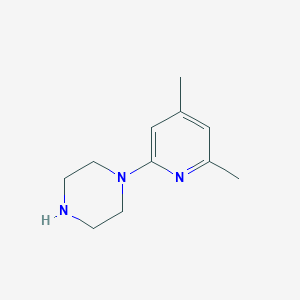
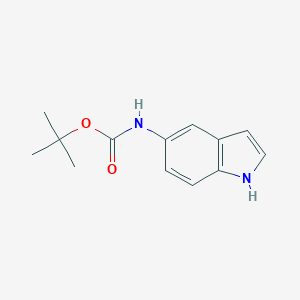
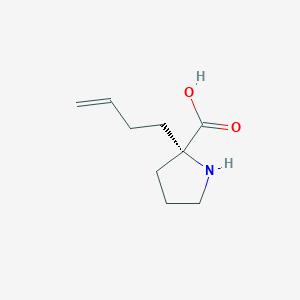
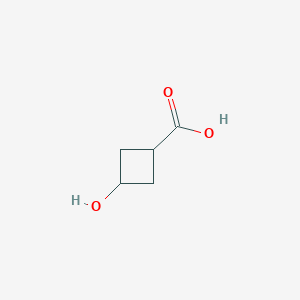
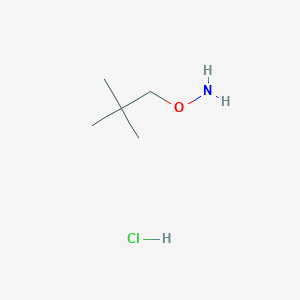
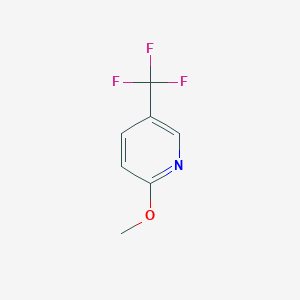
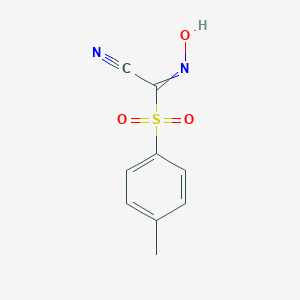
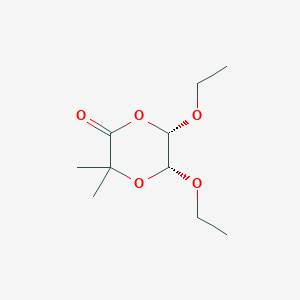
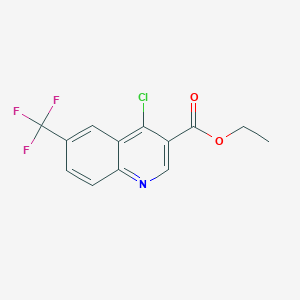
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
